molecular formula C14H12N4O3 B2722235 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole CAS No. 122652-15-7

2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole

Cat. No.: B2722235
CAS No.: 122652-15-7
M. Wt: 284.275
InChI Key: SYJWMZNZWXJFIU-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit specific properties and applications that are of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole typically involves the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Methoxylation: Introduction of a methoxy group.

    Methylation: Introduction of a methyl group.

    Cyclization: Formation of the benzotriazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzotriazoles.

Scientific Research Applications

2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used as a corrosion inhibitor or UV stabilizer.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole would depend on its specific application. For example, as a corrosion inhibitor, it may adsorb onto metal surfaces, forming a protective layer. In biological systems, it may interact with specific molecular targets, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2H-1,2,3-benzotriazole
  • 2-(2-hydroxyphenyl)-2H-1,2,3-benzotriazole
  • 2-(2-methylphenyl)-2H-1,2,3-benzotriazole

Uniqueness

2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole is unique due to the presence of methoxy, methyl, and nitro substituents, which may impart specific chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

2-(2-methoxy-5-methyl-3-nitrophenyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-7-12(14(21-2)13(8-9)18(19)20)17-15-10-5-3-4-6-11(10)16-17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJWMZNZWXJFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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